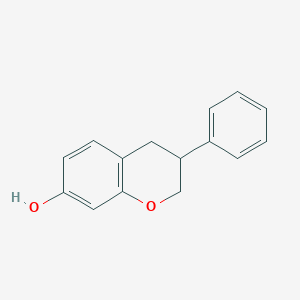
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H27N3O2. It is a semi-flexible linker commonly used in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation . This compound is notable for its role in medicinal chemistry and drug development due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate typically involves the Steglich esterification method. This method employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents under mild conditions . The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) to form the ester bond.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to increase yield and efficiency. The use of tert-butyl esters in the synthesis process is preferred due to their stability and ease of handling. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of complex molecules.
Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutics for various diseases.
作用機序
The mechanism of action of Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the degradation process .
類似化合物との比較
Similar Compounds
- 1-Boc-4-(piperidin-4-yl)-piperazine
- 1-tert-Butoxycarbonyl-4-(piperidin-4-yl)piperazine
- 2-Methylpropan-2-yl 4-(piperidin-4-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate is unique due to its semi-flexible linker properties, which provide an optimal balance between rigidity and flexibility. This characteristic enhances its effectiveness in PROTAC development, making it a valuable tool in targeted protein degradation research .
特性
分子式 |
C15H29N3O2 |
|---|---|
分子量 |
283.41 g/mol |
IUPAC名 |
tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-6-4-5-7-16-13/h13,16H,4-12H2,1-3H3 |
InChIキー |
ZRMONUCYBLMZDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCCN2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrazolo[1,5-a]pyridine, 3-[(4-methoxyphenyl)sulfonyl]-2-(1-methylethyl)-](/img/structure/B8665438.png)



![4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid](/img/structure/B8665460.png)





